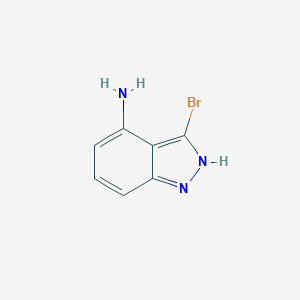

3-Bromo-1H-indazol-4-amine

Descripción

Propiedades

IUPAC Name |

3-bromo-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALMVLRQMJKZIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646252 | |

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-25-5 | |

| Record name | 3-Bromo-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Bromo-1H-indazol-4-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-1H-indazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-1H-indazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2][3] This document details the physicochemical properties, spectroscopic profile, a plausible synthetic pathway, and key reactivity patterns of 3-Bromo-1H-indazol-4-amine. Furthermore, it explores its application as a versatile building block in the development of novel therapeutics and outlines critical safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep technical understanding of this valuable synthetic intermediate.

Part 1: Core Physicochemical Properties and Characterization

A foundational understanding of a compound's physical and structural properties is paramount for its effective use in research and synthesis. This section outlines the key identifiers and characteristics of 3-Bromo-1H-indazol-4-amine.

Molecular Structure and Nomenclature

-

IUPAC Name: 3-Bromo-1H-indazol-4-amine

-

CAS Number: 885521-25-5[6]

The structure features a bicyclic indazole system, which consists of a benzene ring fused to a pyrazole ring. The key functional groups are a bromine atom at position 3 and a primary amine at position 4, which are crucial for its reactivity and utility as a synthetic intermediate.

Physical Properties

The macroscopic properties of 3-Bromo-1H-indazol-4-amine are summarized in the table below. These characteristics are essential for determining appropriate solvents, reaction conditions, and storage methods.

| Property | Value | Source(s) |

| Appearance | Crystalline powder, off-white to brown/gray | [4] |

| Melting Point | 142-144 °C | [5] |

| Boiling Point | 431.3 ± 25.0 °C (Predicted) | [5] |

| Density | 1.867 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in common organic solvents | [4][5] |

Spectroscopic Profile (Expected)

While specific spectra for this exact compound are not publicly cataloged, its structure allows for a reliable prediction of its spectroscopic features. A comprehensive characterization workflow would validate the identity and purity of synthesized 3-Bromo-1H-indazol-4-amine.

Caption: Standard workflow for spectroscopic validation.

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their relative positions. A broad singlet, which may shift depending on solvent and concentration, would appear for the two amine (-NH₂) protons. Another broad singlet for the indazole N-H proton is also expected.

-

¹³C NMR: The spectrum should display seven unique carbon signals. Signals for carbons bonded to bromine and nitrogen would be deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of essential functional groups. Expected peaks include N-H stretching for the primary amine (around 3300-3500 cm⁻¹) and the indazole N-H, C=C stretching in the aromatic region (around 1500-1600 cm⁻¹), and C-N and C-Br stretching in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This provides unambiguous confirmation of the molecular formula.

Part 2: Synthesis and Chemical Reactivity

The utility of 3-Bromo-1H-indazol-4-amine stems from its synthetic accessibility and the strategic placement of reactive functional groups.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is an illustrative adaptation based on proven methodologies for analogous compounds.[2][10] Researchers should perform their own optimization.

Step 1: Synthesis of 3-Bromo-2-fluoro-6-nitrobenzonitrile

-

Rationale: This step introduces the bromine atom ortho to the fluorine. Using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid provides a controlled source of electrophilic bromine, and the reaction conditions are chosen to achieve high regioselectivity.[10]

-

Procedure:

-

To a stirred solution of 2-fluoro-6-nitrobenzonitrile in concentrated sulfuric acid (96%) at 0-5 °C, add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude product.

-

Purify further by recrystallization or column chromatography if necessary.

-

Step 2: Synthesis of 3-Bromo-1H-indazol-4-amine

-

Rationale: This step involves a nucleophilic aromatic substitution (SₙAr) followed by cyclization and simultaneous reduction of the nitro group. Hydrazine acts as both the nucleophile to displace the fluoride and the reducing agent for the nitro group under the reaction conditions. The ortho-nitro group activates the fluoride for displacement.

-

Procedure:

-

Suspend 3-Bromo-2-fluoro-6-nitrobenzonitrile in an appropriate solvent such as ethanol or isopropanol.

-

Add hydrazine hydrate (2-3 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-Bromo-1H-indazol-4-amine.

-

Chemical Reactivity

The synthetic value of 3-Bromo-1H-indazol-4-amine lies in the orthogonal reactivity of its functional groups, which allows for selective derivatization.

Caption: Reactivity hubs of 3-Bromo-1H-indazol-4-amine.

-

C-Br Bond: The bromine atom is a prime site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, respectively.[11]

-

Amine Group: The primary aromatic amine is a versatile functional handle. It can undergo acylation to form amides, alkylation, and diazotization to be converted into other functional groups.

-

Indazole Nitrogens: The N-H of the pyrazole ring can be alkylated or arylated, which can be important for modulating the biological activity and physicochemical properties of the final compound.

Part 3: Applications in Medicinal Chemistry

The 3-aminoindazole core is a well-established pharmacophore found in several approved drugs and clinical candidates.[1][2] 3-Bromo-1H-indazol-4-amine serves as an ideal starting point for accessing novel analogues of these important therapeutic agents.

Role as a Key Building Block

The dual functionality of the amine and bromo groups allows for a modular approach to drug design. Libraries of compounds can be rapidly synthesized by varying the reaction partners at these two sites, enabling extensive structure-activity relationship (SAR) studies. This scaffold is particularly relevant for the synthesis of kinase inhibitors, where the indazole core often acts as a hinge-binding motif.[11]

Biologically Active Compounds Featuring the 3-Aminoindazole Scaffold

The therapeutic relevance of this structural class is demonstrated by its presence in a range of clinically important molecules.

| Compound | Therapeutic Area | Mechanism of Action | Source(s) |

| Linifanib | Oncology | Potent Tyrosine Kinase Inhibitor (VEGFR, PDGFR) | [1][2] |

| Lenacapavir | Antiviral (HIV) | HIV-1 Capsid Inhibitor | [1][9][12] |

| GSK2636771 | Oncology | PI3Kβ Inhibitor | N/A |

| Entrectinib | Oncology | ALK, ROS1, and TRK Inhibitor | [3] |

This proven track record in drug development underscores the value of 3-Bromo-1H-indazol-4-amine as a precursor for discovering next-generation therapeutics.

Part 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with reactive chemical intermediates. This section provides essential guidance based on available safety data sheets for this and structurally related compounds.

Hazard Identification

3-Bromo-1H-indazol-4-amine is classified with several hazards that require careful management.[8][13][14]

| Hazard Class | GHS Code | Signal Word & Statement | Pictogram |

| Acute Toxicity (Oral) | H302 | Warning: Harmful if swallowed | ❗ |

| Skin Irritation | H315 | Warning: Causes skin irritation | ❗ |

| Eye Irritation | H319 | Warning: Causes serious eye irritation | ❗ |

| STOT - Single Exposure | H335 | Warning: May cause respiratory irritation | ❗ |

Safe Handling and Personal Protective Equipment (PPE)

A self-validating protocol ensures that risks are minimized through consistent and proper laboratory practices.

-

Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[13][15]

-

Personal Protective Equipment (PPE):

-

Handling Practices:

First Aid Measures

-

If Inhaled: Remove the person to fresh air. If breathing is difficult, seek medical attention.[4][16]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[16]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][16]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[14][15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep in a dark place under an inert atmosphere for long-term stability.[5] Store locked up.[4]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. The compound should be handled as hazardous waste.[14]

Conclusion

3-Bromo-1H-indazol-4-amine is a high-value synthetic intermediate with strategically positioned functional groups that enable facile diversification. Its core structure is a cornerstone of modern medicinal chemistry, found in multiple targeted therapies for cancer and infectious diseases. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the research and development of novel chemical entities.

References

-

ChemBK. (n.d.). 3-bromo-1-methyl-1H-indazol-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1H-indazol-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-1h-indazol-6-amine. Retrieved from [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

-

Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Cambridge Open Engage. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-1h-indazol-7-amine. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. Retrieved from [Link]

-

Advanced ChemBlocks. (n.d.). 7-Bromo-4-chloro-1H-indazol-3-amine. Retrieved from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

-

Sharma, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 15(11), 1369. Retrieved from [Link]

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 5. 3-AMINO-4-BROMO-1H-INDAZOLE | 914311-50-5 [amp.chemicalbook.com]

- 6. 3-Bromo-1H-indazol-4-amine , 95% , 885521-25-5 - CookeChem [cookechem.com]

- 7. 3-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buy 7-bromo-4-chloro-1H-indazol-3-amine (EVT-11898489) [evitachem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. enamine.enamine.net [enamine.enamine.net]

3-Bromo-1H-indazol-4-amine CAS number 885521-25-5

An In-Depth Technical Guide to 3-Bromo-1H-indazol-4-amine (CAS: 885521-25-5): A Key Building Block in Modern Medicinal Chemistry

Introduction: The Privileged Indazole Scaffold

The 1H-indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow it to engage with various biological targets through a range of interactions. Derivatives of indazole have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][4][5] Within this important class of heterocycles, 3-Bromo-1H-indazol-4-amine emerges as a particularly valuable and versatile building block for drug discovery and development.

This technical guide provides an in-depth analysis of 3-Bromo-1H-indazol-4-amine, covering its chemical properties, a robust synthetic pathway, its critical applications in medicinal chemistry, and essential safety protocols. The strategic placement of a bromine atom at the 3-position and an amine group at the 4-position provides two orthogonal chemical handles for molecular elaboration, making it an ideal starting point for the synthesis of diverse compound libraries aimed at complex biological targets.

Physicochemical and Structural Properties

3-Bromo-1H-indazol-4-amine is typically an off-white to brown crystalline powder.[6] Its core structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring.

| Property | Value | Source |

| CAS Number | 885521-25-5 | [7][8] |

| Molecular Formula | C₇H₆BrN₃ | [7] |

| Molecular Weight | 212.05 g/mol | [7] |

| Appearance | Off-white to brown to gray Crystalline Powder | [6] |

| Boiling Point | ~431.3°C at 760 mmHg (Predicted) | [6] |

| Density | ~1.87 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in common organic solvents | [6] |

| MDL Number | MFCD07781575 | [7][8] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="NH", pos="-0.8,0.6!"]; C3 [label="C", pos="-0.8,-0.6!"]; C3a [label="C", pos="0,0!"]; C4 [label="C", pos="1.3,-0.6!"]; C5 [label="C", pos="2.1,0!"]; C6 [label="C", pos="2.1,1.2!"]; C7 [label="C", pos="1.3,1.8!"]; C7a [label="C", pos="0,1.8!"]; Br [label="Br", pos="-1.9,-1.2!"]; NH2 [label="NH₂", pos="1.3,-1.7!"];

// Bonds C3a -- N1 [len=1.5]; C3a -- N2 [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C3a [style=invis]; // for positioning C3 -- Br [len=1.5]; C4 -- NH2 [len=1.5];

// Aromatic circle approximation A1 [label="", shape=point, pos="1.1,0.6!"]; A1 -- C3a [style=invis]; A1 -- C4 [style=invis]; A1 -- C5 [style=invis]; A1 -- C6 [style=invis]; A1 -- C7 [style=invis]; A1 -- C7a [style=invis]; }

Caption: 2D Structure of 3-Bromo-1H-indazol-4-amine.

Synthesis and Purification: A Validated Approach

While multiple synthetic routes to substituted indazoles exist, a reliable and scalable pathway to 3-Bromo-1H-indazol-4-amine proceeds through a two-step sequence starting from the commercially available 4-Nitro-1H-indazole. This method involves an initial regioselective bromination followed by the reduction of the nitro group.

Overall Synthetic Workflow

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 7. 3-Bromo-1H-indazol-4-amine , 95% , 885521-25-5 - CookeChem [cookechem.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to the Physical Properties of 3-Bromo-1H-indazol-4-amine

Introduction

3-Bromo-1H-indazol-4-amine is a heterocyclic amine that is gaining significant interest within the drug discovery and development landscape. Its indazole core is a well-established pharmacophore found in a variety of biologically active compounds. The specific substitution pattern of a bromine atom at the 3-position and an amine group at the 4-position offers a unique scaffold for the design of novel therapeutic agents. As researchers and drug development professionals increasingly work with this molecule, a comprehensive understanding of its fundamental physical properties is paramount for its effective handling, formulation, and progression through the development pipeline.

This technical guide provides a detailed overview of the core physical properties of 3-Bromo-1H-indazol-4-amine (CAS No: 885521-25-5), offering both compiled data and field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.

Core Physical and Chemical Properties

A foundational understanding of a compound's physical characteristics is the bedrock of its successful application in research and development. The following table summarizes the key physical and chemical properties of 3-Bromo-1H-indazol-4-amine. It is important to note that while some data is available from commercial suppliers, experimentally determined values from peer-reviewed literature are sparse. The protocols detailed in the subsequent sections provide a robust framework for obtaining these critical parameters in a laboratory setting.

| Property | Value | Source/Method |

| Chemical Structure |  | - |

| CAS Number | 885521-25-5 | [1] |

| Molecular Formula | C₇H₆BrN₃ | [2] |

| Molecular Weight | 212.05 g/mol | [2] |

| Appearance | Solid. The color can range from off-white to brown or gray, which may be indicative of purity. | [3] |

| Melting Point | 142-144 °C (for the isomer 4-Bromo-1H-indazol-3-amine, CAS 914311-50-5) | [4] |

| Boiling Point | Predicted: 431.3 ± 25.0 °C (for the isomer 4-Bromo-1H-indazol-3-amine, CAS 914311-50-5) | [4] |

| Solubility | Slightly soluble in water. Likely soluble in organic solvents such as DMSO and methanol. | [4] |

| pKa | Data not available. | - |

Note on Isomeric Specificity: It is crucial to distinguish 3-Bromo-1H-indazol-4-amine (CAS 885521-25-5) from its isomer 4-Bromo-1H-indazol-3-amine (CAS 914311-50-5)[2][5]. While structurally similar, their physical and chemical properties may differ. The melting and boiling point data presented here are for the isomer and should be used as an estimate until experimental data for 3-Bromo-1H-indazol-4-amine is available.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physical properties of 3-Bromo-1H-indazol-4-amine. The rationale behind each experimental choice is explained to provide a deeper understanding of the principles at play.

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a new chemical entity like 3-Bromo-1H-indazol-4-amine.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance. The capillary method is a widely accepted and reliable technique for this determination.

Protocol:

-

Sample Preparation: Finely powder a small amount of 3-Bromo-1H-indazol-4-amine using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Initial Rapid Heating: Heat the sample rapidly to determine an approximate melting range. This provides a target for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Solubility Determination (Equilibrium Shake-Flask Method)

Rationale: Understanding a compound's solubility in various solvents is critical for its use in synthesis, purification, formulation, and biological assays. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Solvent Selection: Choose a range of relevant solvents, including aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4), and organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile).

-

Sample Preparation: Add an excess amount of solid 3-Bromo-1H-indazol-4-amine to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound. NMR, FT-IR, and Mass Spectrometry are cornerstones of modern chemical analysis.

Protocol for ¹H and ¹³C NMR:

-

Solvent Selection: Choose a suitable deuterated solvent in which 3-Bromo-1H-indazol-4-amine is soluble (e.g., DMSO-d₆, CDCl₃).

-

Sample Preparation: Dissolve an appropriate amount of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. These data provide detailed information about the molecular structure.

Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the powdered 3-Bromo-1H-indazol-4-amine onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the FT-IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C=C stretches of the aromatic rings, C-Br stretch).

Protocol (Electron Ionization - EI or Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For EI-MS, the sample is typically vaporized before ionization. For ESI-MS, the sample is introduced as a liquid.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak (M⁺) and fragmentation pattern. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks with approximately equal intensity)[6].

Thermal Stability and Polymorphism Analysis

Rationale: Assessing the thermal stability and identifying potential polymorphic forms are critical for drug development, as these can impact the compound's bioavailability, manufacturability, and shelf-life.

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of 3-Bromo-1H-indazol-4-amine (typically 5-10 mg) into a TGA pan.

-

Instrument Setup: Program the TGA instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: Record the change in mass of the sample as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify the onset of decomposition and any weight loss events corresponding to the loss of volatiles or degradation.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 2-5 mg) into a DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min).

-

Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

-

Data Analysis: Analyze the DSC thermogram for endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization, decomposition). The presence of multiple melting peaks or other thermal events can indicate polymorphism.

Safety and Handling

Hazard Identification (based on isomer data):

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

Some sources recommend storage under an inert atmosphere and protected from light[5].

The following diagram outlines the key safety considerations when working with bromo-amino-indazoles.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical properties of 3-Bromo-1H-indazol-4-amine. While some physical data remains to be experimentally determined for this specific compound, the detailed protocols provided herein offer robust and reliable methods for their acquisition. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the generation of high-quality data, facilitating the informed and efficient progression of this promising molecule in their research and development endeavors. The emphasis on safety and proper handling procedures further ensures a secure and effective working environment.

References

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Online]. Available: [Link]

-

Melting point determination. University of Alberta. [Online]. Available: [Link]

-

Experiment (1) Determination of Melting Points. (2021). [Online]. Available: [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Online]. Available: [Link]

-

Mass spectra - the M+2 peak. Chemguide. [Online]. Available: [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). [Online]. Available: [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. (2020). [Online]. Available: [Link]

-

DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. [Online]. Available: [Link]

-

Calorimetry for polymorph detection. European Pharmaceutical Review. (2007). [Online]. Available: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. (2008). [Online]. Available: [Link]

-

3-bromo-1-methyl-1H-indazol-4-amine. ChemBK. [Online]. Available: [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). [Online]. Available: [Link]

-

Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Online]. Available: [Link]

-

4-Bromo-1H-indazol-3-amine. 化學材料 - 景明化工. [Online]. Available: [Link]

Sources

- 1. 3-Bromo-1H-indazol-4-amine | 885521-25-5 [sigmaaldrich.com]

- 2. 3-Bromo-1H-indazol-4-amine , 95% , 885521-25-5 - CookeChem [cookechem.com]

- 3. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 4. 3-AMINO-4-BROMO-1H-INDAZOLE | 914311-50-5 [chemicalbook.com]

- 5. 4-Bromo-1H-indazol-3-amine | 914311-50-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-1H-indazol-4-amine: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique structural and electronic properties make it an attractive core for the design of therapeutic agents targeting a diverse range of enzymes and receptors. Among the various substituted indazoles, 3-Bromo-1H-indazol-4-amine emerges as a valuable, yet less extensively documented, building block for the synthesis of complex molecules in drug discovery programs. The strategic placement of the bromine atom at the 3-position and the amine group at the 4-position offers orthogonal handles for further functionalization, enabling the generation of diverse chemical libraries for screening and lead optimization. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic strategies pertinent to 3-Bromo-1H-indazol-4-amine, offering insights for its effective utilization in research and development.

Molecular Structure and IUPAC Nomenclature

The definitive identification of a chemical entity is paramount for scientific rigor. The structural representation and internationally recognized nomenclature for 3-Bromo-1H-indazol-4-amine are presented below.

IUPAC Name: 3-bromo-1H-indazol-4-amine[2]

Molecular Formula: C₇H₆BrN₃[3]

Molecular Weight: 212.05 g/mol [3]

The molecular structure consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. A bromine atom is substituted at the C3 position of the pyrazole ring, and an amine group is attached to the C4 position of the benzene ring.

Molecular Structure of 3-Bromo-1H-indazol-4-amine

A 2D representation of the 3-Bromo-1H-indazol-4-amine molecule.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 3-Bromo-1H-indazol-4-amine is provided in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, experimentally verified spectroscopic data is not widely published.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | [3] |

| Molecular Weight | 212.05 g/mol | [3] |

| CAS Number | 885521-25-5 | [3][4] |

| Boiling Point (Predicted) | 431.3±25.0 °C | [5] |

| Density (Predicted) | 1.867±0.06 g/cm³ | [5] |

| Appearance | Off-white to brown to gray crystalline powder (for related isomers) | [6] |

| Solubility | Slightly soluble (for related isomers) | [6] |

Spectroscopic Characterization (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H protons of the amine and the indazole ring. The chemical shifts and coupling constants will be influenced by the positions of the bromine and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the indazole core. The carbons attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and the indazole ring, as well as aromatic C-H and C=C stretching vibrations.

Synthesis of 3-Bromo-1H-indazol-4-amine

Proposed Synthetic Pathway: Bromination of 1H-Indazol-4-amine

A potential route to 3-Bromo-1H-indazol-4-amine is the direct bromination of 1H-indazol-4-amine. The directing effects of the fused pyrazole ring and the amino group will influence the regioselectivity of the bromination.

Synthetic Workflow

Proposed synthetic workflow for 3-Bromo-1H-indazol-4-amine.

Exemplary Experimental Protocol (Adapted from the synthesis of a related bromoindazole)

The following protocol is adapted from established procedures for the bromination of indazole derivatives and should be optimized for the specific synthesis of 3-Bromo-1H-indazol-4-amine.

Materials and Reagents:

-

1H-Indazol-4-amine

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1H-indazol-4-amine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, quench the mixture with water and extract with dichloromethane.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-Bromo-1H-indazol-4-amine.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is often preferred over liquid bromine as it is a solid and easier to handle, providing a source of electrophilic bromine for the substitution reaction.

-

Anhydrous DMF: DMF is a polar aprotic solvent that can dissolve the starting material and facilitate the reaction. The use of an anhydrous solvent is crucial to prevent unwanted side reactions.

-

Low Temperature: The reaction is initiated at a low temperature to control the exothermicity and improve the regioselectivity of the bromination.

-

Inert Atmosphere: An inert atmosphere prevents potential oxidation of the starting material or product.

Applications in Drug Discovery and Development

Substituted indazoles, including bromo-amino indazoles, are key intermediates in the synthesis of a wide array of pharmacologically active molecules.[7] They are particularly prominent in the development of kinase inhibitors for cancer therapy.[8] The bromine atom at the C3 position can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity. The amino group at the C4 position can be readily derivatized to form amides, sulfonamides, or participate in other coupling reactions to modulate the compound's properties and biological activity.

Potential Therapeutic Targets:

The indazole scaffold has been successfully employed in the design of inhibitors for various kinases, including, but not limited to:

-

Tyrosine kinases

-

Serine/threonine kinases

-

Janus kinases (JAKs)

-

Polo-like kinases (PLKs)

The development of novel derivatives from 3-Bromo-1H-indazol-4-amine could lead to the discovery of potent and selective inhibitors for these and other important drug targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Bromo-1H-indazol-4-amine. The following information is based on data for structurally related compounds and should be used as a guideline. A substance-specific Safety Data Sheet (SDS) should be consulted for comprehensive safety information.

Hazard Statements (based on related compounds):

-

Harmful if swallowed.[9]

-

Causes skin irritation.[9]

-

Causes serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Precautionary Statements (based on related compounds):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Store in a well-ventilated place. Keep container tightly closed.[10]

-

Store locked up.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in an area with poor ventilation or when generating dust.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

3-Bromo-1H-indazol-4-amine represents a strategically important building block for the synthesis of novel compounds in drug discovery. While detailed experimental data for this specific isomer is not abundant in the public domain, this guide provides a foundational understanding of its molecular structure, physicochemical properties, and potential synthetic routes based on established chemical principles and data from closely related analogs. By leveraging the reactivity of its bromine and amine functionalities, researchers can effectively incorporate this versatile scaffold into their synthetic campaigns to explore new chemical space and develop innovative therapeutic agents. As with all research endeavors, careful experimental design, optimization, and thorough characterization are paramount for successful outcomes.

References

-

Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J. M., Roper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

-

Babu Boga, V. R., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4487. [Link]

-

Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4079. [Link]

-

Indazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 9, 2026, from [Link]

-

Manna, F., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 10(72), 44265-44276. [Link]

-

Menichincheri, M., et al. (2016). Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), ROS1, and Tropomyosin-Related Kinase (TRK) Inhibitor. Journal of Medicinal Chemistry, 59(8), 3392-3408. [Link]

-

N-(4-Pyrimidinyl)-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4247-4251. [Link]

-

Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles. (2020). Organic Letters, 22(1), 238-243. [Link]

-

Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature. (2018). Organic Letters, 20(21), 6828-6832. [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). The Journal of Organic Chemistry, 83(15), 8235-8245. [Link]

-

3-bromo-1H-indazol-5-amine | C7H6BrN3 | CID 22567393. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

3-bromo-1h-indazol-7-amine (C7H6BrN3). (n.d.). PubChemLite. Retrieved January 9, 2026, from [Link]

-

3-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728194. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

Sources

- 1. 3-BROMO-1H-INDAZOL-4-AMINE, CasNo.885521-25-5 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 2. 3-Bromo-1H-indazol-4-amine | C7H6BrN3 | CID 24728194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1H-indazol-4-amine , 95% , 885521-25-5 - CookeChem [cookechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-AMINO-3-BROMO (1H)INDAZOLE CAS#: 885521-25-5 [m.chemicalbook.com]

- 6. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. achmem.com [achmem.com]

- 10. tcichemicals.com [tcichemicals.com]

Physicochemical Properties: The Foundation of Solubility

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-1H-indazol-4-amine

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in the discovery pipeline. Poor solubility can hinder biological screening, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.[1][2][3] This guide provides a comprehensive overview of the solubility profile of 3-Bromo-1H-indazol-4-amine, a heterocyclic amine of interest in medicinal chemistry. While specific experimental solubility data for this compound is not widely published, this guide will equip you with the necessary theoretical framework and practical methodologies to determine its solubility profile. We will delve into its physicochemical properties, proven experimental protocols for solubility determination, and the interpretation of the resulting data.

The inherent physicochemical properties of a molecule are the primary determinants of its solubility.[2] For 3-Bromo-1H-indazol-4-amine (CAS: 885521-89-1), while experimental data is sparse, we can infer its likely characteristics from closely related analogs and computational predictions.

Table 1: Predicted Physicochemical Properties of a Related Compound, 3-bromo-1-methyl-1H-indazol-4-amine

| Property | Predicted Value | Source |

| Molar Mass | 226.07 g/mol | [4] |

| Density | 1.76 ± 0.1 g/cm³ | [4] |

| Boiling Point | 378.4 ± 22.0 °C | [4] |

| pKa | 2.51 ± 0.10 | [4] |

These predicted values for a methylated analog suggest that 3-Bromo-1H-indazol-4-amine is a relatively small molecule with a basic functional group (amine). The predicted low pKa suggests that the amine group is weakly basic. The presence of the bromine atom and the indazole core contributes to its overall lipophilicity. Generally, indazole derivatives are known to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] A Safety Data Sheet for a related compound, 3-AMINO-4-BROMO-1H-INDAZOLE, describes its solubility as "Slightly soluble".[6]

Determining Aqueous Solubility: Kinetic vs. Thermodynamic Approaches

Aqueous solubility is a critical parameter for drug candidates, as it directly impacts absorption and distribution in the body.[2][3] Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic solubility.[1][7]

-

Kinetic Solubility: This is a high-throughput screening method that measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.[1][2][8][9] It is a measure of how quickly a compound precipitates out of solution and is useful for early-stage compound assessment.[1][2]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at equilibrium.[3][7][10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[3][10] This measurement is crucial for lead optimization and formulation development.[1][2]

Experimental Protocol: Kinetic Solubility Determination

The following protocol outlines a common method for determining the kinetic solubility of a compound like 3-Bromo-1H-indazol-4-amine using nephelometry, which measures light scattering from undissolved particles.[2][8]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Bromo-1H-indazol-4-amine in 100% DMSO.[5]

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[8]

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[8]

-

Mixing and Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).[1][8]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.[1][8]

Caption: Workflow for Kinetic Solubility Determination.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[1] The following protocol is a typical procedure.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 3-Bromo-1H-indazol-4-amine to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).[7][10]

-

Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1][10]

-

Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[1]

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][7]

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility in Organic Solvents

Table 2: Expected Solubility of 3-Bromo-1H-indazol-4-amine in Common Organic Solvents

| Solvent | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, commonly used for stock solutions.[5] |

| Dimethylformamide (DMF) | High | Polar aprotic solvent, often used in synthesis.[5] |

| Methanol / Ethanol | Moderate to High | Polar protic solvents, capable of hydrogen bonding. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dichloromethane (DCM) | Low to Moderate | Less polar than the above solvents. |

| Hexanes / Heptane | Low | Nonpolar solvents. |

To experimentally determine the solubility in these solvents, a similar thermodynamic solubility protocol can be followed, where an excess of the solid is equilibrated with the solvent, and the concentration of the saturated solution is measured.

Factors Influencing Solubility

The solubility of 3-Bromo-1H-indazol-4-amine can be influenced by several factors:

-

pH: The amine group in the molecule is basic and can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the free base. Therefore, the aqueous solubility of this compound is expected to be pH-dependent.[3]

-

Temperature: Solubility is generally temperature-dependent, although the effect can vary. For most solids, solubility increases with temperature.

-

Co-solvents: The addition of organic co-solvents to aqueous solutions can significantly increase the solubility of poorly soluble compounds.[2]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities.[10] The thermodynamic solubility measurement should ideally be performed on the most stable crystal form.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Bromo-1H-indazol-4-amine. While specific experimental data is limited, the provided protocols for kinetic and thermodynamic solubility determination offer a clear path for researchers to generate this critical information. A thorough characterization of its solubility in aqueous and organic solvents, along with an understanding of the factors that influence it, is paramount for the successful progression of this compound in any research and development program. The next logical steps would be to perform the described experiments to generate quantitative solubility data and to investigate the pH-solubility profile to better predict its behavior in biological systems.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

ChemBK. 3-bromo-1-methyl-1H-indazol-4-amine - Physico-chemical Properties.

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

BioDuro. ADME Solubility Assay.

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Protocols.io. In-vitro Thermodynamic Solubility.

-

PubMed. In vitro solubility assays in drug discovery.

-

ChemicalBook. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet.

-

Evotec. Thermodynamic Solubility Assay.

-

PubChem. 3-bromo-1H-indazol-5-amine.

-

Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.

-

ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination.

Sources

- 1. enamine.net [enamine.net]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-AMINO-4-BROMO-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

biological significance of 3-aminoindazole scaffold

An In-Depth Technical Guide to the Biological Significance of the 3-Aminoindazole Scaffold

Authored by a Senior Application Scientist

Abstract

The 3-aminoindazole scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the domain of oncology.[1][2] Its unique structural and electronic properties enable it to serve as an efficient "hinge-binding" motif for a multitude of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2] This guide provides a comprehensive overview of the 3-aminoindazole core, detailing its mechanism of action, diverse therapeutic applications, and the key experimental workflows used to validate its biological activity. We will delve into the synthetic strategies that allow for molecular diversification, the specific assays used to quantify target engagement and cellular effects, and the rationale behind these experimental designs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.

The 3-Aminoindazole Scaffold: A Privileged Kinase Hinge-Binder

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a versatile template in drug design.[3][4] The addition of an amino group at the 3-position transforms it into a powerful pharmacophore. The primary reason for its "privileged" status lies in the ability of the 3-amino group and the adjacent pyrazole nitrogen to form a bidentate hydrogen-bonding pattern with the "hinge" region of the ATP-binding pocket of protein kinases.[1] This interaction mimics the adenine portion of ATP, allowing these molecules to act as competitive inhibitors.

Mechanism of Action: Targeting the Kinase "DFG-out" Conformation

Many potent 3-aminoindazole-based inhibitors are classified as "Type II" inhibitors. Unlike Type I inhibitors that bind to the active "DFG-in" conformation of a kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation.[5][6] This is significant because the DFG-out conformation presents an additional hydrophobic pocket, which can be exploited to achieve greater inhibitor potency and selectivity. The 3-aminoindazole scaffold serves as an excellent anchor in the hinge region, allowing chemists to append larger moieties that can access and occupy this allosteric site.[5] This strategy has been instrumental in developing inhibitors that can overcome acquired resistance to earlier-generation drugs, particularly those targeting the "gatekeeper" residue.[5]

Caption: General Synthetic Workflow for 3-Aminoindazole Kinase Inhibitors.

Detailed Protocol: Synthesis of a 3-amino-1H-indazol-6-yl-benzamide

This protocol is adapted from a reported synthesis of potent FLT3/PDGFRα inhibitors and serves as a representative example. [5] Step 1: Synthesis of 3-Amino-6-bromo-1H-indazole (Intermediate 1)

-

Reactants: 4-Bromo-2-fluorobenzonitrile, Hydrazine hydrate.

-

Procedure: To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in pyridine, add hydrazine hydrate (3.0 eq).

-

Conditions: Heat the mixture at 100 °C for 16 hours in a sealed vessel.

-

Workup: After cooling, pour the reaction mixture into water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the 3-amino-6-bromo-1H-indazole intermediate.

-

Causality: The ortho-fluorine is an excellent leaving group for nucleophilic aromatic substitution by hydrazine, which subsequently undergoes intramolecular cyclization to form the stable indazole ring.

Step 2: Acylation of the 3-Amino Group (Intermediate 2)

-

Reactants: Intermediate 1, Cyclopropanecarbonyl chloride.

-

Procedure: Dissolve Intermediate 1 (1.0 eq) in tetrahydrofuran (THF). Cool the solution to 0 °C.

-

Conditions: Add triethylamine (1.2 eq) followed by the dropwise addition of cyclopropanecarbonyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench the reaction with saturated sodium bicarbonate solution and extract with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated to give the acylated intermediate.

-

Causality: Acylation protects the 3-amino group and introduces a key structural element for kinase interaction. Triethylamine acts as a base to neutralize the HCl byproduct.

Step 3: Suzuki Coupling (Intermediate 3)

-

Reactants: Intermediate 2, 3-Ethoxycarbonylphenylboronic acid, Pd(PPh3)4, Sodium Carbonate.

-

Procedure: To a mixture of Intermediate 2 (1.0 eq), 3-ethoxycarbonylphenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of dioxane and water, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Conditions: Degas the mixture with argon, then heat to 90 °C for 12 hours.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purify by column chromatography to yield the Suzuki product.

-

Causality: The palladium catalyst facilitates the coupling of the aryl bromide with the boronic acid, creating a new carbon-carbon bond and introducing the benzamide "tail" region of the inhibitor.

Step 4: Final Amide Formation (Final Product)

-

Reactants: Intermediate 3, Lithium hydroxide, N-(2-(diethylamino)ethyl)amine, HATU.

-

Procedure: First, hydrolyze the ester of Intermediate 3 using lithium hydroxide in a THF/water mixture. Acidify to precipitate the carboxylic acid.

-

Conditions: Dissolve the resulting acid (1.0 eq) in dimethylformamide (DMF). Add HATU (1.2 eq), diisopropylethylamine (2.0 eq), and the desired amine (e.g., N-(2-(diethylamino)ethyl)amine, 1.1 eq). Stir at room temperature for 6 hours.

-

Workup: Dilute with water and extract with ethyl acetate. Purify by chromatography to obtain the final inhibitor.

-

Causality: The ester is hydrolyzed to a carboxylic acid, which is then activated by the coupling agent HATU to facilitate amide bond formation with the final amine, adding a solubilizing group to the molecule.

Biological Evaluation Workflow

A hierarchical screening cascade is essential to characterize the biological activity of newly synthesized 3-aminoindazole derivatives.

Caption: Hierarchical Workflow for Biological Evaluation.

Protocol: In Vitro Anti-Proliferative MTT Assay

This protocol is used to determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI50). [7]

-

Cell Plating: Seed cancer cells (e.g., K562 for CML, A549 for NSCLC) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37 °C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 3-aminoindazole test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

-

Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the GI50 value.

-

Self-Validation: Running a known active compound as a positive control validates that the assay system is responsive. The vehicle control sets the baseline for 100% growth. Comparing activity in a kinase-dependent cell line versus a parental line (e.g., Ba/F3 expressing BCR-ABL vs. parental Ba/F3) confirms on-target activity versus general cytotoxicity. [5]

Conclusion and Future Perspectives

The 3-aminoindazole scaffold has proven to be an exceptionally fruitful starting point for the development of targeted therapeutics, particularly protein kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region provides a stable anchor from which medicinal chemists can build molecules with high potency and selectivity. The successful development of drugs like Entrectinib highlights the clinical translatability of this scaffold.

Future efforts will likely focus on expanding the therapeutic reach of 3-aminoindazole derivatives beyond oncology into areas like neuroinflammation and infectious diseases. Furthermore, the development of novel synthetic methodologies to access more diverse and complex 3-aminoindazole analogues will continue to be a priority, paving the way for the next generation of highly specific and effective medicines.

References

-

Title: An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC Source: PubMed Central URL: [Link]

-

Title: Structures of kinase inhibitors based on 3-aminoindazole. Source: ResearchGate URL: [Link]

-

Title: Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles Source: J-Stage URL: [Link]

-

Title: Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold Source: PubMed URL: [Link]

-

Title: Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor Source: PubMed URL: [Link]

-

Title: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles Source: datapdf.com URL: [Link]

-

Title: Studies on 3-Aminoindazoles. I. Synthesis of 1- or 3-(Substituted 3-Amino)indazoles Source: J-Stage URL: [Link]

-

Title: An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit Source: PubMed URL: [Link]

-

Title: Highlights on Biological Activities of 1,3,4-Thiadiazole and Indazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives Source: IDEAS/RePEc URL: [Link]

-

Title: Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity Source: ResearchGate URL: [Link]

-

Title: Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant Source: PubMed URL: [Link]

-

Title: Oxidant-Controlled Divergent Reactivity of 3-Aminoindazoles Source: ResearchGate URL: [Link]

-

Title: Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Publishing URL: [Link]

-

Title: Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents Source: PubMed URL: [Link]

-

Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]

-

Title: Antibacterial profile of 3-aminoindazole derivative (3a-h). Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC Source: National Institutes of Health (NIH) URL: [Link]

- Title: 3-aminoindazole-1 and 2-carboxylic acid derivatives Source: Google Patents URL

-

Title: Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies Source: SpringerLink URL: [Link]

-

Title: Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia Source: PubMed URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Potential of a Privileged Scaffold

An In-Depth Technical Guide to 3-Bromo-1H-indazol-4-amine as a Synthetic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, 3-Bromo-1H-indazol-4-amine has emerged as a particularly versatile and powerful building block.

This guide provides an in-depth technical exploration of 3-Bromo-1H-indazol-4-amine, moving beyond simple reaction schemes to explain the underlying principles and strategic considerations for its use. We will delve into its fundamental properties, core reactivity, and its pivotal role in the synthesis of complex molecules, particularly kinase inhibitors. The protocols and insights presented herein are designed to empower researchers to effectively harness the synthetic potential of this valuable intermediate.

Section 1: Core Properties and Safe Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful and safe application in any synthetic campaign.

Physicochemical Data

The key properties of 3-Bromo-1H-indazol-4-amine are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 885521-25-5 | [2] |

| Molecular Formula | C₇H₆BrN₃ | [2][3] |

| Molecular Weight | 212.05 g/mol | [2] |

| Appearance | Off-white to brown or gray crystalline powder | [4] |

| Solubility | Slightly soluble in common organic solvents | [4] |

| MDL Number | MFCD07781575 | [2] |

Safety, Handling, and Storage

As with any halogenated aromatic amine, proper safety protocols are essential when handling 3-Bromo-1H-indazol-4-amine.

-

Hazard Identification : This compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[5]

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][6]

-

Handling Precautions : Avoid breathing dust, fumes, or vapors.[4][5] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[7]

-

First Aid :

-

If Inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[4][5]

-

In Case of Skin Contact : Immediately wash with plenty of soap and water. If irritation persists, seek medical advice.[5]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

-

Section 2: The Synthetic Utility: A Tale of Two Handles

The synthetic power of 3-Bromo-1H-indazol-4-amine lies in its bifunctional nature. The bromine atom at the C3 position and the amine group at the C4 position serve as orthogonal synthetic "handles," allowing for sequential and regioselective elaboration of the indazole core.

Caption: Orthogonal reactive sites on the 3-Bromo-1H-indazol-4-amine scaffold.

Reactions at the C3-Bromo Position: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

The electron-deficient nature of the pyrazole ring makes the C3-bromo substituent an ideal substrate for palladium-catalyzed cross-coupling reactions. This is the most common and powerful strategy for derivatizing this building block.

The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups at the C3 position. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with N-H free indazoles which can sometimes inhibit catalyst activity.[8]

Causality Behind Experimental Choices:

-

Catalyst System : A palladium(0) source is required. While Pd(PPh₃)₄ can be used, modern systems often employ a Pd(II) precatalyst (like Pd(OAc)₂) with a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often effective as they promote the rate-limiting oxidative addition and subsequent reductive elimination steps.[9]

-

Base : An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is necessary to activate the boronic acid and facilitate the transmetalation step.[9][10] Cesium carbonate is often more effective due to its higher solubility in organic solvents.

-

Solvent : A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[9]

-

Temperature : Reactions are often heated, frequently using microwave irradiation to shorten reaction times and improve yields.[9]

Detailed Protocol: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

-

Reagent Charging : In a microwave reaction vial equipped with a magnetic stir bar, combine 3-Bromo-1H-indazol-4-amine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and RuPhos (0.10 eq).

-

Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inerting : Seal the vial and purge with argon or nitrogen gas for 5-10 minutes.

-

Reaction : Place the vial in a microwave reactor and heat to 120-140°C for 30-60 minutes, or heat conventionally at 100°C for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Purification : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the 3-aryl-1H-indazol-4-amine product.